N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide
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Overview
Description
The compound is a complex organic molecule that contains several functional groups, including a benzylpiperazine moiety, a sulfonamide group, and an anthracene derivative. These functional groups suggest that the compound could have interesting chemical and biological properties .
Molecular Structure Analysis
The molecular structure of this compound would be complex due to the presence of multiple functional groups. The benzylpiperazine moiety could potentially form multiple hydrogen bonds .Chemical Reactions Analysis
The compound could potentially undergo a variety of chemical reactions due to the presence of multiple reactive sites. For example, the sulfonamide group could participate in substitution reactions .Scientific Research Applications
Chemical Reactions and Synthesis
The compound has been explored in various chemical reactions and synthesis processes. For instance, its derivatives have been used in the dicyanation of 1,4-diaminoanthraquinones, showing reactivity towards nucleophilic reagents (Adam & Winkler, 1983). Similarly, its sulfoximides derivatives have shown the ability to undergo cyclization to form naphtho[1,2,3-cd]indol-6(2H)-one derivatives (Kargina et al., 2013).
Biological Activity and Potential Applications
Several studies have examined the biological activity of compounds related to this chemical. For example, derivatives of the compound have been used in the synthesis of sulfonamides showing potent activity at adenosine A2B receptors, indicating potential pharmacological applications (Yan et al., 2006). Additionally, the synthesis of analogs, like 4,5,8-trimethoxy-9,10-dioxo-9,10-dihydroanthracene-2-carboxylic acid, has implications in drug development for conditions like osteoarthritis (Owton et al., 1995).
Medicinal Chemistry and Drug Design
The compound and its analogs play a significant role in medicinal chemistry and drug design. For instance, quinazoline derivatives of similar structures have been synthesized and evaluated as potential diuretic and antihypertensive agents, highlighting their significance in developing new therapeutic agents (Rahman et al., 2014).
Future Directions
properties
IUPAC Name |
N-[4-(4-benzylpiperazin-1-yl)-4-oxobutyl]-N-methyl-9,10-dioxoanthracene-2-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C30H31N3O5S/c1-31(15-7-12-28(34)33-18-16-32(17-19-33)21-22-8-3-2-4-9-22)39(37,38)23-13-14-26-27(20-23)30(36)25-11-6-5-10-24(25)29(26)35/h2-6,8-11,13-14,20H,7,12,15-19,21H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GXFFAVVSTWITDG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CCCC(=O)N1CCN(CC1)CC2=CC=CC=C2)S(=O)(=O)C3=CC4=C(C=C3)C(=O)C5=CC=CC=C5C4=O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C30H31N3O5S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
545.7 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-(4-benzylpiperazin-1-yl)-4-oxobutyl)-N-methyl-9,10-dioxo-9,10-dihydroanthracene-2-sulfonamide |
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